13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Overview
Description
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaene is a complex organic compound with a unique structure that includes a bromine atom, a piperidine ring, and a tricyclic framework
Scientific Research Applications
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Safety and Hazards
Based on the available data, this compound may pose certain hazards. It has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.
Mechanism of Action
Target of Action
The primary target of 8-Bromo-desloratadine, also known as Desloratadine, is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions and inflammatory responses .
Mode of Action
Desloratadine acts as a selective antagonist at the H1 receptor . It competes with free histamine for binding at H1-receptors in various tissues, blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine, such as nasal congestion and watery eyes .
Biochemical Pathways
Desloratadine’s action on H1 receptors can reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response . It also facilitates the migration of immune cells to inflammatory sites, modulates lymphocyte activity, and influences the behavior of eosinophils, neutrophils, and mast cells .
Pharmacokinetics
It is extensively metabolized to active metabolites by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The body’s exposure to active metabolites is much higher than to the prodrug .
Result of Action
The action of Desloratadine leads to the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . It effectively alleviates symptoms of intermittent and persistent allergic rhinitis and provides marked relief of symptoms in patients with chronic idiopathic urticaria .
Action Environment
The efficacy and stability of Desloratadine can be influenced by various environmental factors. For instance, its distribution in the body varies across different tissues. It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . In immune-regulatory tissues, the concentrations of Desloratadine and its active metabolites in the spleen are much higher than in the thymus .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Bromo-desloratadine are yet to be fully characterized. It is known that desloratadine, a related compound, is a selective antagonist of the histamine H1 receptor
Cellular Effects
Given its structural similarity to desloratadine, it may influence cell function by modulating histamine H1 receptor activity . This is speculative and requires experimental validation.
Molecular Mechanism
If it behaves similarly to desloratadine, it may exert its effects at the molecular level by binding to the histamine H1 receptor
Metabolic Pathways
Desloratadine is metabolized via glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 . It is possible that 8-Bromo-desloratadine may be involved in similar pathways, but this needs to be confirmed experimentally.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaene typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated piperidine derivatives and tricyclic compounds. Examples include:
- 4-[2-(Dipropylamino)ethyl]indoline-2,3-dione monohydrochloride
- 8-Hydroxy-2-(dipropylamino)tetralin hydrobromide .
Uniqueness
What sets 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene apart is its unique tricyclic structure combined with a bromine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
13-bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXYWIBSPSRHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=C3CCNCC3)C4=C1C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117796-50-6 | |
Record name | 8-Bromo-desloratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-BROMO-DESLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UI3SF4P3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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